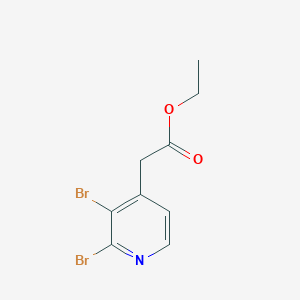

Ethyl 2,3-dibromopyridine-4-acetate

Beschreibung

Ethyl 2,3-dibromopyridine-4-acetate is a brominated pyridine derivative featuring an ethyl ester group at the 4-position and bromine atoms at the 2- and 3-positions of the aromatic ring. The pyridine core imparts aromaticity and planarity, while the bromine substituents enhance electrophilic reactivity, making the compound a versatile intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) and pharmaceutical synthesis . The ethyl ester group balances lipophilicity and hydrolytic stability, influencing solubility in organic solvents and metabolic pathways.

Eigenschaften

IUPAC Name |

ethyl 2-(2,3-dibromopyridin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2NO2/c1-2-14-7(13)5-6-3-4-12-9(11)8(6)10/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCRUVCDAKDAPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C(=NC=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,3-dibromopyridine-4-acetate typically involves the bromination of pyridine derivatives followed by esterification. One common method includes:

Bromination: Starting with pyridine, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to introduce bromine atoms at the 2 and 3 positions.

Esterification: The brominated pyridine is then reacted with ethyl acetate in the presence of a base such as sodium ethoxide to form the ethyl ester group at the 4 position.

Industrial Production Methods: In an industrial setting, the production of Ethyl 2,3-dibromopyridine-4-acetate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 2,3-dibromopyridine-4-acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to form mono- or di-substituted pyridine derivatives.

Oxidation: Oxidative reactions can lead to the formation of pyridine N-oxides.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or nickel in the presence of hydrogen gas.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products:

Nucleophilic Substitution: Formation of substituted pyridine derivatives.

Reduction: Formation of mono- or di-substituted pyridine derivatives.

Oxidation: Formation of pyridine N-oxides.

Wissenschaftliche Forschungsanwendungen

Ethyl 2,3-dibromopyridine-4-acetate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Wirkmechanismus

The mechanism of action of Ethyl 2,3-dibromopyridine-4-acetate involves its interaction with various molecular targets and pathways. The bromine atoms and ester group facilitate its reactivity, allowing it to participate in nucleophilic substitution and other reactions. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological activities.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

(a) 2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives

- Structure : Piperidine (saturated 6-membered ring) with tetramethyl substituents and variable ester chains (e.g., acetate, propionate) .

- Key Differences :

- Aromaticity : Piperidine lacks aromaticity, leading to conformational flexibility (chair conformations) vs. pyridine’s rigid, planar structure.

- Reactivity : Bromine in the pyridine derivative enables electrophilic substitution, whereas piperidine derivatives undergo ester hydrolysis or hydrogenation.

- Applications : Piperidine esters are used as stabilizers or catalysts, whereas brominated pyridines are intermediates in drug discovery.

(b) Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)pyrimidine-2-ylthio]acetate

- Structure : Pyrimidine core with thioether and thietan-3-yloxy substituents .

- Key Differences :

- Electronic Effects : Pyrimidine’s dual nitrogen atoms increase electron deficiency compared to pyridine. Thioether and thietan groups introduce nucleophilic susceptibility.

- Reactivity : The thioether moiety facilitates ring-opening reactions, unlike bromine’s role in cross-coupling.

Ester Group Variations

- Ethyl vs. Longer Alkyl Chains (e.g., Propionate, Butyrate) :

Substituent Effects

- Bromine vs. Methyl/Thio Groups :

- Electrophilicity : Bromine enhances electrophilic aromatic substitution (e.g., Suzuki coupling), whereas methyl groups deactivate the ring.

- Steric Effects : Bromine’s larger atomic radius (1.85 Å) vs. methyl (2.0 Å van der Waals radius) influences steric hindrance in reactions.

Comparative Data Table

| Compound Name | Core Heterocycle | Key Substituents | Reactivity Profile | Applications |

|---|---|---|---|---|

| Ethyl 2,3-dibromopyridine-4-acetate | Pyridine | 2,3-dibromo, 4-ethyl acetate | Suzuki coupling, nucleophilic substitution | Pharmaceuticals, agrochemicals |

| 2,2,6,6-Tetramethylpiperidin-4-yl acetate | Piperidine | 4-acetate, tetramethyl | Ester hydrolysis, hydrogenation | Polymer stabilizers |

| Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate | Pyrimidine | Thio, thietan-3-yloxy, methyl | Ring-opening, nucleophilic attack | Drug development |

Biologische Aktivität

Ethyl 2,3-dibromopyridine-4-acetate is an organic compound with significant biological activity, particularly in medicinal chemistry and synthetic biology. This article delves into its biological properties, synthesis, mechanisms of action, and applications in drug development, supported by data tables and relevant case studies.

Chemical Structure and Properties

Ethyl 2,3-dibromopyridine-4-acetate has the molecular formula and features a pyridine ring substituted with bromine atoms at the 2 and 3 positions and an ethyl acetate group at the 4 position. This structural configuration contributes to its reactivity and biological activity.

Synthesis

The synthesis of Ethyl 2,3-dibromopyridine-4-acetate typically involves:

- Bromination : The starting material, pyridine or its derivatives, undergoes bromination to introduce bromine at the desired positions.

- Esterification : The resulting dibromopyridine is then reacted with ethyl acetate in the presence of a base (e.g., sodium ethoxide) to form the final product.

Ethyl 2,3-dibromopyridine-4-acetate exhibits various biological activities through different mechanisms:

- Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes by binding to their active sites, altering their activity. This property is particularly useful in targeting enzymes involved in disease pathways.

- Antimicrobial Activity : Studies have indicated that derivatives of dibromopyridines possess antimicrobial properties, making them potential candidates for developing new antibiotics.

Case Studies and Research Findings

- Antimicrobial Studies : A study demonstrated that derivatives of dibromopyridines showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be as low as 32 µg/mL for some derivatives, indicating strong antibacterial properties .

- Cytotoxicity Assays : Research involving cytotoxicity assays revealed that ethyl 2,3-dibromopyridine-4-acetate exhibited selective cytotoxic effects against cancer cell lines while sparing normal cells. IC50 values were reported in the micromolar range, highlighting its potential as a chemotherapeutic agent .

- Drug Development Applications : The compound serves as a building block for synthesizing biologically active molecules. It has been utilized in developing inhibitors for various biological targets, including g-secretase inhibitors which are relevant in Alzheimer’s disease research .

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Ethyl 2,3-dibromopyridine-4-acetate | Two bromines at positions 2 and 3 | Antimicrobial, enzyme inhibition |

| Ethyl 2,6-dibromopyridine-4-acetate | Two bromines at positions 2 and 6 | Similar antimicrobial properties |

| Ethyl 2-bromopyridine-4-acetate | One bromine at position 2 | Lower reactivity compared to dibromo |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.